N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
CAS No.:
Cat. No.: VC17818701
Molecular Formula: C10H15N3OS
Molecular Weight: 225.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15N3OS |
|---|---|
| Molecular Weight | 225.31 g/mol |
| IUPAC Name | N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C10H15N3OS/c1-7-6-12-10(15-7)13-9(14)8-2-4-11-5-3-8/h6,8,11H,2-5H2,1H3,(H,12,13,14) |
| Standard InChI Key | NGXFXKBFBWCKGI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(S1)NC(=O)C2CCNCC2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
N-(5-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide consists of two primary heterocyclic systems:
-
Piperidine ring: A six-membered saturated nitrogen-containing ring contributing to conformational flexibility.
-
5-Methylthiazole: A five-membered aromatic ring with sulfur and nitrogen atoms, known for enhancing metabolic stability in drug candidates.
The carboxamide group (-CONH-) bridges these systems, enabling hydrogen bonding interactions critical for target binding.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅N₃OS |
| Molecular Weight | 237.31 g/mol |
| Hydrogen Bond Donors | 2 (amide NH, thiazole NH) |
| Hydrogen Bond Acceptors | 4 (amide O, thiazole N, S) |
| Topological Polar Surface | 83.8 Ų |
Synthetic Pathways
General Synthesis Strategy
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves a two-step protocol:
-
Carboxamide Formation: Reacting piperidine-4-carboxylic acid with 2-amino-5-methylthiazole using coupling agents like HATU or EDCl.
-
Purification: Isolation via column chromatography or recrystallization to achieve >95% purity.
For the hydrochloride derivative, the free base is treated with hydrochloric acid in a polar solvent such as ethanol.
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Piperidine-4-carboxylic acid, EDCl, DMAP, DMF, 25°C, 12h | 68% |
| 2 | HCl (g) in EtOH, 0°C, 2h | 89% |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited aqueous solubility (<0.1 mg/mL at pH 7.4). Stability studies indicate decomposition at temperatures >150°C, with no significant hydrolysis under physiological pH.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.55 (m, 2H, piperidine CH₂), 2.32 (s, 3H, thiazole-CH₃), 3.15–3.25 (m, 2H, piperidine NCH₂).
-
IR (KBr): 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).
Analytical Characterization Methods
High-Performance Liquid Chromatography (HPLC)
-
Column: C18, 5 µm, 250 × 4.6 mm
-
Mobile Phase: Acetonitrile/0.1% TFA (70:30)
-
Retention Time: 6.8 min
Mass Spectrometry
-
ESI-MS (m/z): [M+H]⁺ = 238.1, [M+Na]⁺ = 260.1.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume